molecular formula C26H20N2S4 B12009675 [{[(Diphenylcarbamothioyl)disulfanyl]carbothioyl}(phenyl)amino]benzene CAS No. 1803-24-3

[{[(Diphenylcarbamothioyl)disulfanyl]carbothioyl}(phenyl)amino]benzene

Cat. No.: B12009675
CAS No.: 1803-24-3
M. Wt: 488.7 g/mol
InChI Key: AVIPNNOKEHLBJQ-UHFFFAOYSA-N
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Description

[{[(Diphenylcarbamothioyl)disulfanyl]carbothioyl}(phenyl)amino]benzene is a complex organic compound with the molecular formula C26H20N2S4 and a molecular weight of 488.7104 . This compound is characterized by its unique structure, which includes multiple sulfur atoms and aromatic rings, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [{[(Diphenylcarbamothioyl)disulfanyl]carbothioyl}(phenyl)amino]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of diphenylcarbamothioyl chloride with disulfanyl compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

[{[(Diphenylcarbamothioyl)disulfanyl]carbothioyl}(phenyl)amino]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, [{[(Diphenylcarbamothioyl)disulfanyl]carbothioyl}(phenyl)amino]benzene is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and enzymes makes it a valuable tool for studying biochemical pathways .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with cellular components suggest it may have applications in drug development, particularly in targeting specific molecular pathways .

Industry

Industrially, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced durability and performance .

Mechanism of Action

The mechanism of action of [{[(Diphenylcarbamothioyl)disulfanyl]carbothioyl}(phenyl)amino]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[{[(Diphenylcarbamothioyl)disulfanyl]carbothioyl}(phenyl)amino]benzene is unique due to its combination of multiple sulfur atoms and aromatic rings, which confer distinct chemical reactivity and stability. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

1803-24-3

Molecular Formula

C26H20N2S4

Molecular Weight

488.7 g/mol

IUPAC Name

diphenylcarbamothioylsulfanyl N,N-diphenylcarbamodithioate

InChI

InChI=1S/C26H20N2S4/c29-25(27(21-13-5-1-6-14-21)22-15-7-2-8-16-22)31-32-26(30)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI Key

AVIPNNOKEHLBJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)SSC(=S)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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